3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid
CAS No.: 1076199-17-1
Cat. No.: VC0020641
Molecular Formula: C30H47N3O12
Molecular Weight: 641.715
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1076199-17-1 |
|---|---|
| Molecular Formula | C30H47N3O12 |
| Molecular Weight | 641.715 |
| IUPAC Name | 3-[2-[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-3-oxopropanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]benzoic acid |
| Standard InChI | InChI=1S/C30H47N3O12/c1-29(2,3)44-23(34)10-11-31-25(35)24(33-28(39)45-30(4,5)6)26(36)32-12-13-40-14-15-41-16-17-42-18-19-43-22-9-7-8-21(20-22)27(37)38/h7-9,20,24H,10-19H2,1-6H3,(H,31,35)(H,32,36)(H,33,39)(H,37,38) |
| Standard InChI Key | GXQWMSFJRGMWGC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCNC(=O)C(C(=O)NCCOCCOCCOCCOC1=CC=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C |
Introduction
3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic acid is a complex organic compound with the molecular formula and a molecular weight of 641.71 g/mol. It is identified by the CAS number 1076199-17-1 and is primarily used in organic synthesis. The compound features a benzoic acid core functionalized with a long chain containing multiple ether and amide groups as well as a Boc-protected amino group .
Structural Characteristics
Molecular Formula:
IUPAC Name:
3-[2-[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-3-oxopropanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]benzoic acid .
Key Features:
-
Benzoic Acid Core: The compound contains a carboxylic acid functional group attached to a benzene ring.
-
Ether Linkages: The molecule includes multiple ether groups (-O-) that contribute to its flexibility and solubility.
-
Amide Groups: Amide functionalities are present, which may influence hydrogen bonding and reactivity.
-
Boc-Protected Amino Group: The tert-butyloxycarbonyl (Boc) group protects the amino functionality during synthetic procedures.
Applications in Organic Synthesis
This compound is primarily utilized as an intermediate in complex organic synthesis processes due to its functionalized structure:
-
Protective Groups: The Boc-protected amino group allows selective deprotection for further functionalization.
-
Polyether Chain: The ether linkages provide flexibility and solubility in polar solvents, making it useful in multi-step synthesis.
-
Carboxylic Acid Functionality: This group can participate in coupling reactions to form amides or esters.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume